molecular formula C16H19N5O7S B14147119 Guanosine, 6-thio-, 2',3',5'-triacetate CAS No. 34793-15-2

Guanosine, 6-thio-, 2',3',5'-triacetate

Cat. No.: B14147119
CAS No.: 34793-15-2
M. Wt: 425.4 g/mol
InChI Key: BZOOEMDKUJHUEP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of guanosine, 6-thio-, 2’,3’,5’-triacetate typically involves the acetylation of guanosine derivatives. One common method includes the reaction of guanosine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to promote the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Guanosine, 6-thio-, 2’,3’,5’-triacetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Guanosine, 6-thio-, 2’,3’,5’-triacetate has several scientific research applications:

Mechanism of Action

Properties

CAS No.

34793-15-2

Molecular Formula

C16H19N5O7S

Molecular Weight

425.4 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29)

InChI Key

BZOOEMDKUJHUEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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